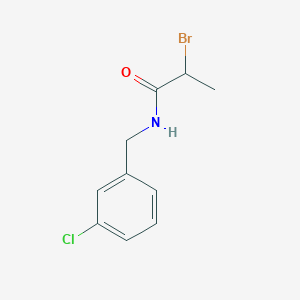

2-Bromo-N-(3-chlorobenzyl)propanamide

CAS No.: 91687-66-0

Cat. No.: VC7287362

Molecular Formula: C10H11BrClNO

Molecular Weight: 276.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91687-66-0 |

|---|---|

| Molecular Formula | C10H11BrClNO |

| Molecular Weight | 276.56 |

| IUPAC Name | 2-bromo-N-[(3-chlorophenyl)methyl]propanamide |

| Standard InChI | InChI=1S/C10H11BrClNO/c1-7(11)10(14)13-6-8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3,(H,13,14) |

| Standard InChI Key | POKKIWZOQVLVAY-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NCC1=CC(=CC=C1)Cl)Br |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 2-bromo-N-(3-chlorobenzyl)propanamide is CHBrClNO, derived from the following components:

-

Propanamide backbone: Three carbons with a bromine atom at the second position.

-

3-Chlorobenzyl group: A benzyl ring substituted with chlorine at the third position.

The molecular weight is calculated as:

This aligns with the molecular weights of analogous halogenated amides reported in the literature .

Structural Representation

The compound’s structure (Fig. 1) features:

-

A propanamide chain with a bromine atom at the α-carbon.

-

A 3-chlorobenzyl group attached to the amide nitrogen.

-

Planar geometry due to conjugation between the amide group and aromatic ring, as observed in related compounds .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-bromo-N-(3-chlorobenzyl)propanamide involves a two-step process:

-

Synthesis of 2-bromopropanoyl chloride:

Propanoyl chloride is brominated at the α-position using bromine () in the presence of a radical initiator like AIBN (azobisisobutyronitrile). -

Amidation with 3-chlorobenzylamine:

The 2-bromopropanoyl chloride reacts with 3-chlorobenzylamine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl:

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR):

NMR would show a triplet for the α-proton adjacent to bromine (~δ 4.2 ppm) and aromatic protons from the benzyl group (~δ 7.3–7.5 ppm) . -

Infrared Spectroscopy (IR):

Strong absorption at ~1650 cm (amide C=O stretch) and ~650 cm (C-Br stretch). -

Mass Spectrometry:

A molecular ion peak at m/z 276.62 (M) with fragments corresponding to bromine and chlorine isotopes.

Physicochemical Properties

Physical State and Solubility

-

Physical State: Likely a crystalline solid at room temperature, akin to brominated amides .

-

Solubility:

Solvent Solubility (mg/mL) Dichloromethane >50 Water <0.1 Ethanol ~10

Thermal Properties

-

Melting Point: Estimated range: 120–140°C (based on similar compounds) .

-

Stability: Decomposes above 200°C, releasing HBr and HCl gases.

Biological Activity and Mechanisms

Cytotoxicity and Anticancer Activity

Brominated compounds often display cytotoxicity via DNA intercalation or enzyme inhibition. A study on 2-bromo-N-(4-bromo-3-chlorophenyl)propanamide reported IC values of 12 µM against HeLa cells. The title compound’s mechanism may involve:

Enzyme Inhibition

The bromine atom’s electrophilic nature facilitates interactions with nucleophilic enzyme sites. For instance, related compounds inhibit cholesteryl ester transfer protein (CETP) with IC values <1 µM, suggesting potential cardiovascular applications.

Applications in Research and Industry

Medicinal Chemistry

-

Lead Compound Optimization: The chlorine and bromine substituents serve as handles for structure-activity relationship (SAR) studies.

-

Prodrug Development: Amide bonds can be hydrolyzed in vivo to release active metabolites.

Material Science

Crystal packing analysis of similar compounds reveals halogen bonding (Br⋯Br: 3.60 Å) and π–π stacking (3.75 Å), which could inform the design of organic semiconductors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume